N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
Description
N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic organic compound featuring a benzamide core linked to a 1,2,4-thiadiazole ring substituted with a 4-methoxyphenyl group. The presence of the methoxy group enhances solubility and influences binding interactions with biological targets, such as proteins or nucleic acids .
Properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14-17-16(22-19-14)18-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,19,20) |
InChI Key |
IPUMXFYINUWWAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve high purity and yield of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated structure.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of saturated thiadiazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide exhibits several biological activities:
Antimicrobial Activity
Research indicates that compounds with thiadiazole moieties often display significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In one study, the compound demonstrated notable antibacterial activity at concentrations as low as 1 µg/mL .
Antifungal Activity
The compound has also shown promise in antifungal applications. It was tested against Aspergillus niger and Aspergillus oryzae, revealing effective inhibition of fungal growth . This positions it as a potential candidate for developing antifungal agents.
Anticancer Potential
Recent studies have explored the anticancer activity of compounds containing the thiadiazole scaffold. This compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of pro-apoptotic proteins. The structural features of thiadiazoles are believed to interact with cellular targets involved in cancer progression.
Applications in Agriculture
Given its antimicrobial properties, this compound could be explored as a biopesticide or fungicide. Its efficacy against plant pathogens can contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides.
Material Science Applications
The unique chemical structure of this compound allows for potential applications in material science. Its properties can be harnessed in the development of novel polymers or coatings with antimicrobial characteristics, offering protective solutions in various industries.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Biological Evaluation : A study synthesized various thiadiazole derivatives and assessed their antibacterial and antifungal activities. The findings highlighted the significance of substituents on biological efficacy .
- Anticancer Mechanisms : Research investigating the mechanisms by which thiadiazole derivatives induce apoptosis demonstrated that these compounds can modulate critical signaling pathways involved in cancer cell survival.
- Agricultural Applications : Investigations into the use of thiadiazole compounds as biopesticides showed promising results in controlling agricultural pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The methoxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Structural-Activity Relationships (SAR)
Electron-Donating Groups (e.g., OMe) : Improve solubility and target binding via hydrogen bonding but may reduce metabolic stability.
Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and binding affinity to hydrophobic pockets but decrease solubility.
Heterocycle Replacement : Replacing thiadiazole with triazole reduces cytotoxicity but alters pharmacokinetic profiles .
Biological Activity
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 311.36 g/mol. The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets due to its unique electronic properties and structural features.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3O2S |
| Molecular Weight | 311.36 g/mol |
| LogP | 3.9087 |
| Polar Surface Area | 51.461 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
1. Anticancer Properties
Research indicates that derivatives of thiadiazole compounds exhibit notable anticancer activity. For instance, studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) with IC50 values indicating effective cytotoxicity . The mechanism of action appears to involve the inhibition of critical enzymes associated with cancer cell growth and survival.
2. Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various pathogens. In vitro studies have reported its efficacy against both bacterial and fungal strains, suggesting potential applications in treating infections .
3. Antioxidant Effects
The antioxidant capacity of this compound has been explored in several studies, highlighting its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Study on Anticancer Activity : A study published in Frontiers in Chemistry synthesized multiple thiadiazole derivatives and tested their anticancer effects. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
- Antimicrobial Evaluation : In research conducted by Gowda et al., the antimicrobial activity of thiadiazole derivatives was assessed against common pathogens. The findings demonstrated that certain structural modifications enhanced the antimicrobial efficacy of these compounds .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
- Membrane Permeability : Due to its mesoionic nature, it can effectively cross cellular membranes, allowing it to reach intracellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
